molecular formula C72H123O3P B12694140 tris[2,6-di(nonyl)phenyl] phosphite CAS No. 71302-73-3

tris[2,6-di(nonyl)phenyl] phosphite

Cat. No.: B12694140
CAS No.: 71302-73-3
M. Wt: 1067.7 g/mol
InChI Key: NUXKQWGPOCWAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[2,6-di(nonyl)phenyl] phosphite, also known as tris(nonylphenyl) phosphite, is a chemical compound with the molecular formula C45H69O3P. It is primarily used as an antioxidant and stabilizer in various industrial applications. This compound helps improve the performance and longevity of materials by decomposing hydroperoxides and enhancing thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris[2,6-di(nonyl)phenyl] phosphite is synthesized through the reaction of nonylphenol with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

3C9H19C6H4OH+PCl3(C9H19C6H4O)3P+3HCl3 \text{C}_9\text{H}_{19}\text{C}_6\text{H}_4\text{OH} + \text{PCl}_3 \rightarrow (\text{C}_9\text{H}_{19}\text{C}_6\text{H}_4\text{O})_3\text{P} + 3 \text{HCl} 3C9​H19​C6​H4​OH+PCl3​→(C9​H19​C6​H4​O)3​P+3HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and phosphorus trichloride are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Tris[2,6-di(nonyl)phenyl] phosphite undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form tris(nonylphenyl) phosphate.

    Hydrolysis: In the presence of water, it can hydrolyze to form nonylphenol and phosphorous acid.

    Substitution: It can participate in substitution reactions where the nonylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions.

    Substitution: Various nucleophiles can be used to replace the nonylphenyl groups.

Major Products

    Oxidation: Tris(nonylphenyl) phosphate.

    Hydrolysis: Nonylphenol and phosphorous acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Tris[2,6-di(nonyl)phenyl] phosphite has a wide range of applications in scientific research and industry:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers such as polyethylene and polyamide.

    Biology: Employed in the stabilization of biological samples and reagents.

    Medicine: Investigated for its potential use in drug delivery systems due to its antioxidant properties.

    Industry: Widely used in the production of plastics, rubber, and other materials to enhance their thermal and oxidative stability.

Mechanism of Action

The primary mechanism by which tris[2,6-di(nonyl)phenyl] phosphite exerts its effects is through its antioxidant properties. It decomposes hydroperoxides formed during the oxidation of polymers, thereby preventing further degradation. The compound acts by donating electrons to neutralize free radicals, which are highly reactive species that can cause significant damage to materials.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Triphenyl phosphite
  • Tris(4-nonylphenyl) phosphite

Uniqueness

Tris[2,6-di(nonyl)phenyl] phosphite is unique due to its specific structure, which provides excellent thermal stability and antioxidant properties. Compared to other similar compounds, it offers superior performance in stabilizing polymers and preventing oxidative degradation. Its long nonyl chains contribute to its effectiveness in various industrial applications.

Properties

CAS No.

71302-73-3

Molecular Formula

C72H123O3P

Molecular Weight

1067.7 g/mol

IUPAC Name

tris[2,6-di(nonyl)phenyl] phosphite

InChI

InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-52-64-58-49-59-65(53-44-38-32-26-20-14-8-2)70(64)73-76(74-71-66(54-45-39-33-27-21-15-9-3)60-50-61-67(71)55-46-40-34-28-22-16-10-4)75-72-68(56-47-41-35-29-23-17-11-5)62-51-63-69(72)57-48-42-36-30-24-18-12-6/h49-51,58-63H,7-48,52-57H2,1-6H3

InChI Key

NUXKQWGPOCWAKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)CCCCCCCCC)OP(OC2=C(C=CC=C2CCCCCCCCC)CCCCCCCCC)OC3=C(C=CC=C3CCCCCCCCC)CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.